molecular formula C24H20N4O3 B11440145 (6Z)-7-imino-2-methyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-6,7-dihydro-5H-[1,2]oxazolo[2,3-a]pyrimidin-5-one

(6Z)-7-imino-2-methyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-6,7-dihydro-5H-[1,2]oxazolo[2,3-a]pyrimidin-5-one

Cat. No.: B11440145
M. Wt: 412.4 g/mol
InChI Key: GEKCMWYSFGJMBM-VASVRFFCSA-N
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Description

The compound (6Z)-7-IMINO-2-METHYL-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines an oxazolo[2,3-a]pyrimidinone core with an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-7-IMINO-2-METHYL-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. The initial steps often include the preparation of the oxazolo[2,3-a]pyrimidinone core, followed by the introduction of the indole moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-7-IMINO-2-METHYL-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(6Z)-7-IMINO-2-METHYL-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-7-IMINO-2-METHYL-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

(6Z)-7-imino-2-methyl-6-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-[1,2]oxazolo[2,3-a]pyrimidin-5-one

InChI

InChI=1S/C24H20N4O3/c1-16-13-22-26-24(29)20(23(25)28(22)31-16)14-17-15-27(21-10-6-5-9-19(17)21)11-12-30-18-7-3-2-4-8-18/h2-10,13-15,25H,11-12H2,1H3/b20-14-,25-23?

InChI Key

GEKCMWYSFGJMBM-VASVRFFCSA-N

Isomeric SMILES

CC1=CC2=NC(=O)/C(=C\C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)/C(=N)N2O1

Canonical SMILES

CC1=CC2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)C(=N)N2O1

Origin of Product

United States

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